molecular formula C18H20N2O4S B2857699 4-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941977-95-3

4-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2857699
CAS No.: 941977-95-3
M. Wt: 360.43
InChI Key: FPDIIIRCRWKHPA-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a chemical compound with the CAS Number 941918-10-1 and a molecular formula of C19H22N2O4S . It belongs to a class of benzenesulfonamide derivatives, which are known to be a significant scaffold in medicinal chemistry with a wide range of potential biological activities . Structurally, it features a benzenesulfonamide group linked to an aniline moiety bearing a methoxy substituent and a 2-oxopyrrolidine group, a combination that is present in compounds investigated for various pharmacological effects. Related benzenesulfonamide compounds incorporating the 2-oxopyrrolidine moiety have been identified in scientific literature as potential antimicrotubule agents targeting the colchicine-binding site, indicating research value in the field of oncology . Furthermore, structurally similar benzenesulfonamide-containing phenylalanine derivatives have been extensively studied as novel inhibitors of the HIV-1 Capsid (CA) protein, a promising target in antiviral therapy . This suggests potential research applications for this chemical class in investigating viral replication mechanisms. The product is intended for research and development purposes in a controlled laboratory environment. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-5-6-14(12-17(13)20-11-3-4-18(20)21)19-25(22,23)16-9-7-15(24-2)8-10-16/h5-10,12,19H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDIIIRCRWKHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, identified by its CAS number 941889-68-5, is a sulfonamide derivative with potential therapeutic applications. This compound has garnered attention due to its structural characteristics and biological activity, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C19H20N2O3C_{19}H_{20}N_{2}O_{3}, with a molecular weight of approximately 324.37 g/mol. The structure features a methoxy group, a pyrrolidine ring, and a benzenesulfonamide moiety, which are known to influence its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various sulfonamide derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial and antifungal activities. In particular, derivatives containing the methoxy group have shown efficacy against pathogens such as Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismActivity Level
Compound AE. coliSignificant
Compound BC. albicansModerate
This compoundTBDTBD

Anticancer Activity

The anticancer properties of this compound are also under investigation. Studies involving phenyl sulfonamide derivatives have shown promising results in inhibiting cell proliferation across various cancer cell lines, including those resistant to conventional chemotherapeutics . The mechanism often involves disruption of microtubule dynamics and cell cycle arrest.

Table 2: Anticancer Activity Evaluation

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Study 1HT-29 (Colon Carcinoma)X µMMicrotubule disruption
Study 2MCF7 (Breast Carcinoma)Y µMCell cycle arrest in G2/M phase
This CompoundTBDTBDTBD

Case Studies

A notable case study involved the evaluation of related phenyl sulfonamide derivatives in chick chorioallantoic membrane (CAM) assays. These studies demonstrated that certain derivatives could effectively inhibit angiogenesis and tumor growth while exhibiting low toxicity levels .

Example Case Study

In a comparative study, several sulfonamide derivatives were tested for their antiproliferative effects against human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition of cell growth, suggesting that modifications in the molecular structure could enhance biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

The following table and analysis highlight key structural and physicochemical differences between the target compound and related benzenesulfonamides from the literature.

Compound Name / ID Substituents on Aniline Ring Melting Point (°C) Yield (%) Key Spectral Data (NMR, HRMS) Source
Target Compound 4-Methyl, 3-(2-oxopyrrolidin-1-yl) Not Reported Not Given Not Provided N/A
4-(2-Oxopyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide (31) 3,4,5-Trimethoxy 199–201 47 δ 10.07 (NH), HRMS: 407.1269 [M+H]+
4-(2-Oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide (19) Unsubstituted phenyl 184–186 38 δ 10.20 (NH), HRMS: 329.0984 [M+H]+
4-Methyl-N-(2-((1-((2-oxopyrrolidin-1-yl)(phenyl)methyl)-1H-indol-3-yl)methyl)phenyl)benzenesulfonamide (4r) Indole-linked 2-oxopyrrolidinyl and phenylmethyl 96–97 14 HRMS: 572.1978 [M+Na]+
4-Methyl-N-(2-((2-((2-oxopyrrolidin-1-yl)(phenyl)methyl)-1H-indol-3-yl)methyl)phenyl)benzenesulfonamide (3r) Indole-linked 2-oxopyrrolidinyl and phenylmethyl 97–98 83 HRMS: 572.1961 [M+Na]+
N-(4-Methoxyphenyl)benzenesulfonamide 4-Methoxy Not Reported Not Given δ 7.81–7.70 (Ar), 10.20 (NH)

Structural and Physicochemical Comparisons

  • Substituent Effects on Melting Points :

    • The 3,4,5-trimethoxyphenyl derivative (31) exhibits a high melting point (199–201°C), likely due to enhanced crystallinity from polar methoxy groups. In contrast, indole-containing analogs (4r, 3r) show lower melting points (~96–98°C), attributable to increased molecular flexibility and reduced symmetry .
    • The unsubstituted phenyl derivative (19) has a moderate melting point (184–186°C), suggesting that the 2-oxopyrrolidin-1-yl group alone contributes to intermolecular interactions .
  • Synthetic Yields :

    • Compound 3r (83% yield) demonstrates superior synthetic efficiency compared to 4r (14%), likely due to steric or electronic factors influencing reaction pathways during indole functionalization .
  • Spectral Signatures :

    • The NH proton in sulfonamides consistently appears downfield (δ ~10.07–10.20) due to hydrogen bonding. Aromatic protons in 31 and 19 resonate between δ 7.70–7.83, while indole-containing derivatives show additional peaks for methylene and indole protons .

Key Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis would likely require multi-step functionalization, including Suzuki coupling for aryl group introduction (as seen in ) and sulfonylation .
  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., methoxy) may enhance solubility but reduce metabolic stability.
    • Bulky substituents (e.g., indole in 4r ) could hinder target binding but improve selectivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, and how can purity be maximized?

  • Methodology : Synthesis typically involves sequential sulfonation and coupling reactions. For example:

  • Step 1 : Prepare the benzenesulfonyl chloride intermediate under controlled pH (e.g., chlorosulfonic acid at 0–5°C).
  • Step 2 : Couple with the amine-containing pyrrolidinone derivative via nucleophilic substitution, using a base like triethylamine to neutralize HCl byproducts.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .
    • Key Considerations : Monitor reaction progress using TLC and confirm purity via HPLC (>98%) and NMR (e.g., absence of residual solvent peaks).

Q. How can researchers characterize the compound’s solubility and stability for in vitro assays?

  • Methodology :

  • Solubility : Test in DMSO (primary solvent) and co-solvent systems (e.g., PEG-400/water) using UV-Vis spectroscopy to quantify solubility limits .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis to detect degradation products (e.g., hydrolysis of the sulfonamide group under acidic conditions) .

Q. What spectroscopic techniques are most reliable for structural confirmation?

  • Recommended Methods :

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and pyrrolidinone carbonyl signals (δ ~170 ppm) .
  • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: ~403.15) .

Advanced Research Questions

Q. How do structural analogs of this compound compare in structure-activity relationship (SAR) studies?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or fluorine) and assess changes in biological activity.
  • Biological Testing : Compare IC50 values in enzyme inhibition assays (e.g., FXa or dihydropteroate synthase) and cell-based models (e.g., anti-proliferative activity in cancer lines) .
    • Key Finding : Fluorine substitution at the phenyl ring enhances metabolic stability but may reduce solubility .

Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy?

  • Approach :

  • Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >90% binding in rodent models reduces free drug availability) .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., oxidative degradation of pyrrolidinone in liver microsomes) .
    • Case Study : In FXa inhibition assays, a 10 nM IC50 in vitro may translate to reduced in vivo efficacy due to rapid clearance (~2-hour half-life in mice) .

Q. What experimental strategies address poor cellular uptake in target tissues?

  • Solutions :

  • Prodrug Design : Introduce ester groups on the sulfonamide to enhance membrane permeability, with intracellular esterase activation .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to improve bioavailability (e.g., 3-fold increase in tumor accumulation in xenograft models) .

Q. How can molecular modeling guide the optimization of binding affinity?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to predict interactions with FXa (PDB ID: 2J4I). Key residues: Tyr228 (hydrogen bonding with sulfonamide) and Glu146 (ionic interaction with pyrrolidinone) .
  • MD Simulations : Simulate ligand-receptor dynamics (100 ns) to assess conformational stability of the bound complex .

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